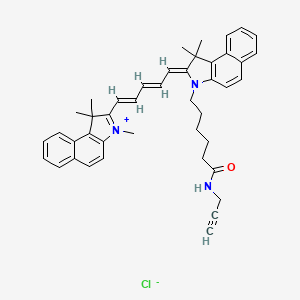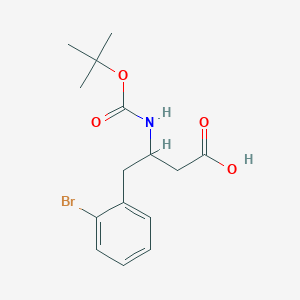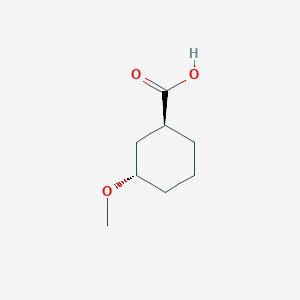
(1S,3S)-3-methoxycyclohexane-1-carboxylic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(1S,3S)-3-methoxycyclohexanecarboxylic acid is a chiral organic compound with a cyclohexane ring substituted with a methoxy group and a carboxylic acid group The stereochemistry of the compound is specified by the (1S,3S) configuration, indicating the spatial arrangement of the substituents around the chiral centers
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (1S,3S)-3-methoxycyclohexanecarboxylic acid typically involves the following steps:
Starting Material: The synthesis often begins with cyclohexanone, which undergoes a series of reactions to introduce the methoxy and carboxylic acid groups.
Carboxylation: The carboxylic acid group is introduced via carboxylation reactions, often involving the use of carbon dioxide under high pressure and temperature conditions.
Industrial Production Methods
In an industrial setting, the production of (1S,3S)-3-methoxycyclohexanecarboxylic acid may involve continuous flow processes to enhance efficiency and yield. Flow microreactors can be employed to facilitate the methoxylation and carboxylation steps, providing better control over reaction conditions and scalability.
Chemical Reactions Analysis
Types of Reactions
(1S,3S)-3-methoxycyclohexanecarboxylic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.
Reduction: Reduction reactions can convert the carboxylic acid group to an alcohol or an aldehyde.
Substitution: Nucleophilic substitution reactions can replace the methoxy group with other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Nucleophiles like sodium methoxide (NaOMe) or other alkoxides can be employed for substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield cyclohexanone derivatives, while reduction can produce cyclohexanol derivatives.
Scientific Research Applications
(1S,3S)-3-methoxycyclohexanecarboxylic acid has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound can be used in studies involving enzyme-substrate interactions due to its chiral nature.
Industry: Used in the production of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of (1S,3S)-3-methoxycyclohexanecarboxylic acid involves its interaction with molecular targets such as enzymes or receptors. The chiral centers play a crucial role in determining the binding affinity and specificity of the compound. The pathways involved may include enzyme inhibition or activation, receptor binding, and subsequent signal transduction processes.
Comparison with Similar Compounds
Similar Compounds
(1R,3R)-3-methoxycyclohexanecarboxylic acid: The enantiomer of the compound with opposite stereochemistry.
Cyclohexanecarboxylic acid: Lacks the methoxy group, providing a simpler structure for comparison.
3-methoxybenzoic acid: Contains a methoxy group and a carboxylic acid group but with an aromatic ring instead of a cyclohexane ring.
Uniqueness
(1S,3S)-3-methoxycyclohexanecarboxylic acid is unique due to its specific stereochemistry, which imparts distinct physical and chemical properties. The presence of both a methoxy group and a carboxylic acid group on a cyclohexane ring makes it a versatile intermediate in organic synthesis.
Properties
Molecular Formula |
C8H14O3 |
|---|---|
Molecular Weight |
158.19 g/mol |
IUPAC Name |
(1S,3S)-3-methoxycyclohexane-1-carboxylic acid |
InChI |
InChI=1S/C8H14O3/c1-11-7-4-2-3-6(5-7)8(9)10/h6-7H,2-5H2,1H3,(H,9,10)/t6-,7-/m0/s1 |
InChI Key |
KAWNRNMMEKTYGM-BQBZGAKWSA-N |
Isomeric SMILES |
CO[C@H]1CCC[C@@H](C1)C(=O)O |
Canonical SMILES |
COC1CCCC(C1)C(=O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![2-Hydroxymethyl-3-aza-bicyclo[3.1.0]hexane-3-carboxylic acid tert-butyl ester](/img/structure/B12278727.png)
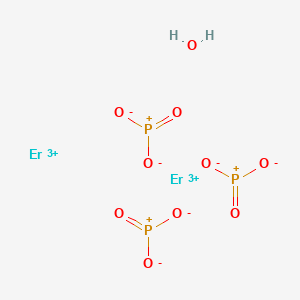




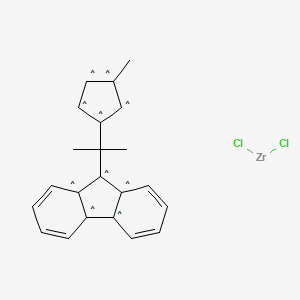
![(1H-Pyrrolo[2,3-c]pyridin-3-yl)boronic acid](/img/structure/B12278747.png)
![2-(4-Chlorophenyl)imidazo[1,2-A]pyrazine](/img/structure/B12278753.png)
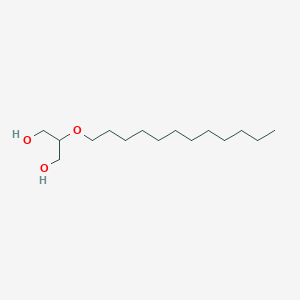
![(2Z)-1,1,3-trimethyl-2-[(2E,4E)-3-phenyl-5-(1,1,3-trimethylbenzo[e]indol-3-ium-2-yl)penta-2,4-dienylidene]benzo[e]indole;iodide](/img/structure/B12278784.png)

